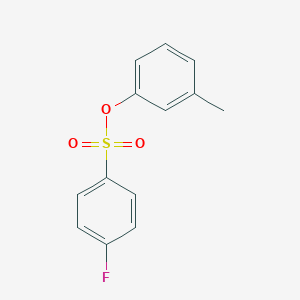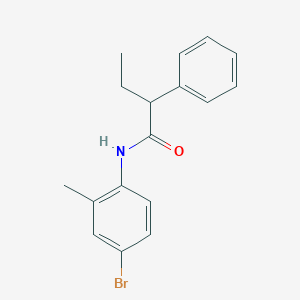
N-(4-bromo-2-methylphenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-phenylbutanamide, also known as Bromantane, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first developed in Russia in the 1980s as an anti-asthenic drug, and since then, it has been researched for its potential use in treating a variety of conditions.
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-2-phenylbutanamide is not fully understood. However, it is believed to act on the dopaminergic and serotonergic systems in the brain, as well as on the glutamatergic system. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in regulating mood and behavior. It has also been shown to increase the levels of BDNF, which is involved in promoting neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-methylphenyl)-2-phenylbutanamide in lab experiments is that it has been extensively studied and has a well-established safety profile. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-bromo-2-methylphenyl)-2-phenylbutanamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in enhancing physical performance and reducing fatigue. Additionally, further research is needed to better understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-phenylbutanamide involves the reaction of 4-bromo-2-methylbenzyl chloride with phenylacetonitrile in the presence of sodium amide. The resulting product is then reduced with lithium aluminum hydride to yield N-(4-bromo-2-methylphenyl)-2-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, antidepressant, anxiolytic, and stimulant effects. It has also been studied for its potential use in treating alcohol and drug addiction, as well as for its potential use in enhancing physical performance.
Eigenschaften
Molekularformel |
C17H18BrNO |
|---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H18BrNO/c1-3-15(13-7-5-4-6-8-13)17(20)19-16-10-9-14(18)11-12(16)2/h4-11,15H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
GPCGTSSPNKQHIV-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



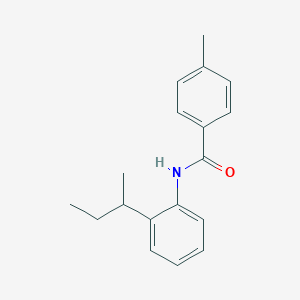

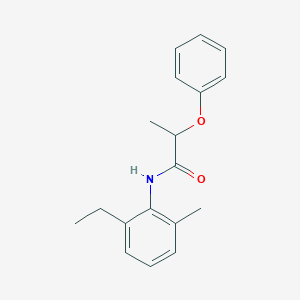
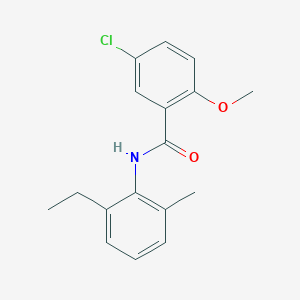

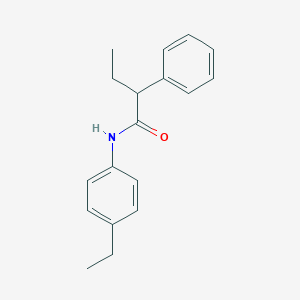


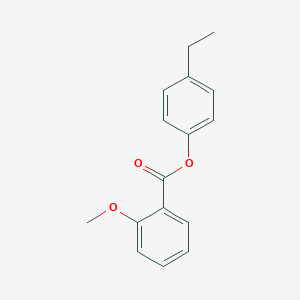
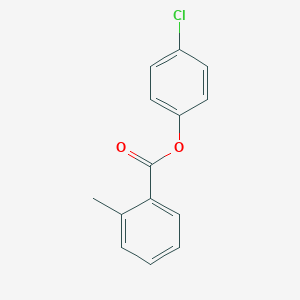
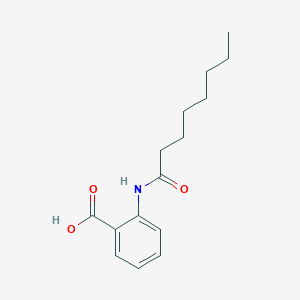
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
